

Why is my dog's blood sugar high on Lente insulin?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Lente**

Cat. No.: **B1263539**

[Get Quote](#)

Disclaimer

This document is intended for informational and research purposes for an audience of researchers, scientists, and drug development professionals. The content provided is not, and should not be considered, veterinary medical advice. The management of diabetes in any animal must be done under the direct supervision of a qualified veterinarian.

Technical Support Center: Canine Glycemic Control with Lente Insulin

This technical support center provides troubleshooting guides and frequently asked questions regarding persistent hyperglycemia in canine subjects treated with porcine insulin zinc suspension (**Lente** insulin, e.g., Vetsulin®).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **Lente** insulin and what are its expected pharmacokinetic properties in dogs?

A1: **Lente** insulin is an intermediate-acting insulin suspension containing two forms of porcine insulin: 30-35% amorphous (**semilente**) for rapid onset and 65-70% crystalline (**ultralente**) for extended duration.^{[1][2]} Porcine insulin is structurally identical to canine insulin.^[2] Following subcutaneous injection, the amorphous fraction provides a relatively quick onset of action, while the crystalline fraction is absorbed more slowly, providing a prolonged effect. This

combination is designed to manage postprandial hyperglycemia and maintain basal glucose levels. However, the duration of action can be variable among dogs, often lasting between 14 to 24 hours, which necessitates twice-daily administration in most cases.[\[1\]](#)[\[2\]](#)

Q2: What are the target blood glucose concentrations for a well-regulated diabetic dog?

A2: The primary goal of insulin therapy is not to maintain a constant state of normoglycemia, but rather to eliminate the clinical signs of diabetes (e.g., polyuria, polydipsia) and prevent complications like hypoglycemia and diabetic ketoacidosis.[\[3\]](#) A stable diabetic dog will typically have blood glucose levels that remain between 100-250 mg/dL (5.5-13.9 mmol/L) for the majority of the day.[\[4\]](#) The lowest point of blood glucose after insulin injection (the nadir) should ideally be between 80-150 mg/dL.[\[3\]](#)

Q3: What is "insulin resistance" in the context of canine diabetes?

A3: Insulin resistance is a physiological state where a normal concentration of insulin produces a sub-optimal biological response.[\[5\]](#) Clinically, it should be suspected when glycemic control is poor despite insulin dosages exceeding 1.5 U/kg per injection.[\[5\]](#)[\[6\]](#) This condition can arise from pre-receptor issues (e.g., insulin-binding antibodies), receptor-level defects (e.g., reduced receptor affinity or number), or post-receptor problems in the insulin signaling cascade.[\[5\]](#) Common underlying causes include concurrent inflammatory, infectious, or endocrine diseases.[\[7\]](#)[\[8\]](#)

Troubleshooting Guide: Persistent Hyperglycemia

Persistent hyperglycemia in a canine subject on a stable dose of **Lente** insulin warrants a systematic investigation. The following guide outlines potential causes and diagnostic approaches, categorized from administration-related issues to complex physiological responses.

Issues with Insulin Administration and Handling

Incorrect handling and administration are common sources of apparent insulin ineffectiveness.[\[9\]](#)

- **Improper Mixing:** Vetsulin®/Caninsulin® is a suspension that must be shaken thoroughly until uniformly milky before each dose is drawn to ensure the correct ratio of amorphous to

crystalline insulin.[10][11]

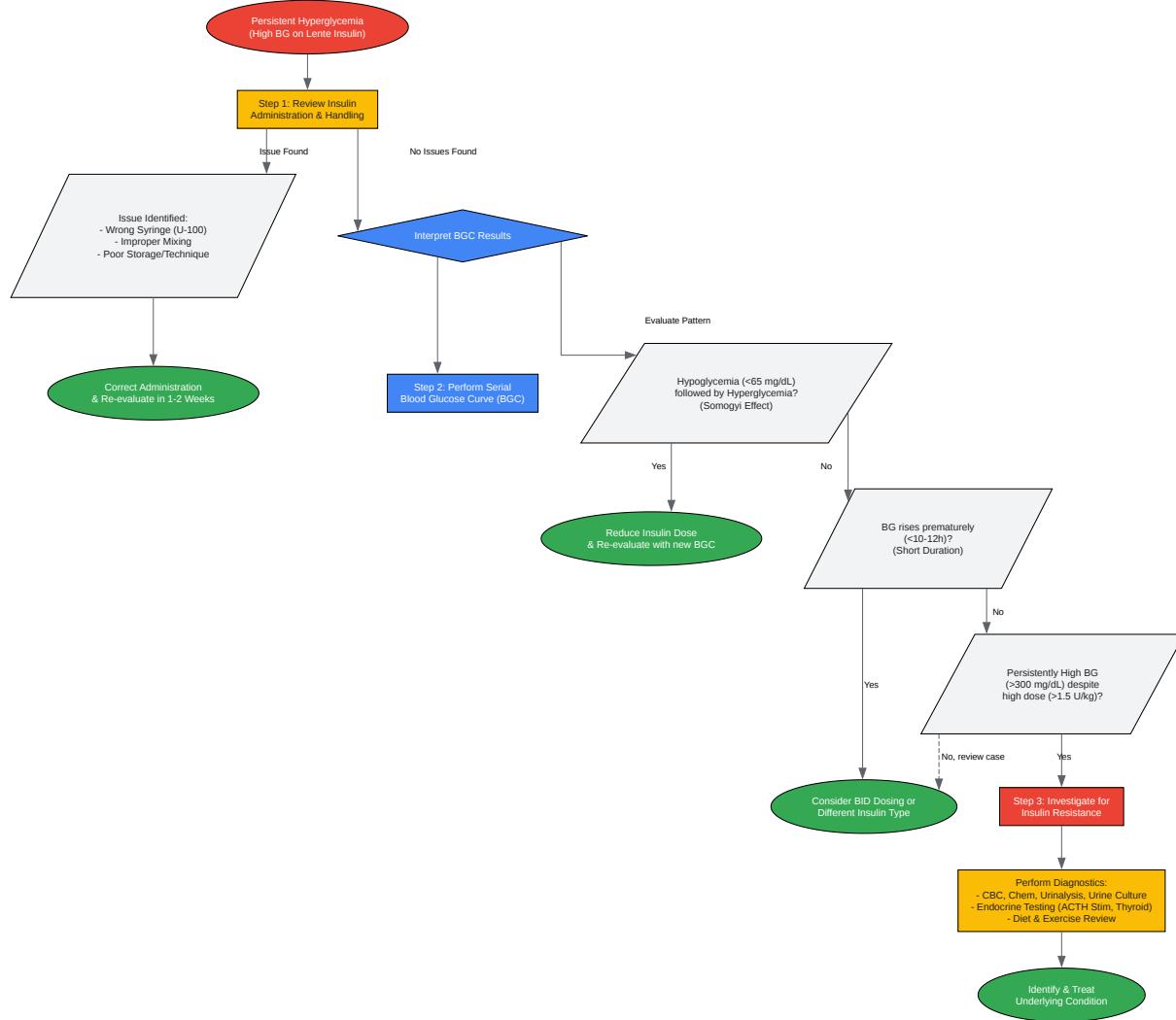
- Incorrect Syringe Type: **Lente** insulin for veterinary use (Vetsulin®) is formulated at 40 IU/mL and must be used with U-40 syringes.[10][12] Using U-100 syringes, which are standard for human insulin, will result in a 2.5-fold underdose.[8][12]
- Administration Technique: Injections should be given subcutaneously, and the injection site should be rotated to prevent skin thickening or irritation that could lead to erratic absorption. [10][13] Observing the owner's technique can often reveal issues.[9]
- Insulin Storage: Insulin should be stored upright in a refrigerator and protected from freezing. [14] Efficacy can be compromised if the product is expired or has been stored improperly.[9] [14]

Pharmacodynamic and Patient-Related Factors

If administration and handling are correct, investigate the subject's physiological response to the insulin.

Potential Cause	Description	Key Diagnostic Indicators
Somogyi Effect (Rebound Hyperglycemia)	An overdose of insulin causes a sharp drop in blood glucose (hypoglycemia), triggering a counter-regulatory hormonal response (e.g., glucagon, epinephrine) that leads to a subsequent, often dramatic, rebound hyperglycemia.[15] [16][17][18] This hyperglycemia can persist for 24-72 hours.[17]	A blood glucose curve showing hypoglycemia (<65 mg/dL) followed by significant hyperglycemia (>300 mg/dL). [17] This can be easily missed if the hypoglycemic event is brief.[17] Suspect if hyperglycemia worsens despite increasing insulin dose.[17][19]
Inadequate Insulin Duration	The duration of Lente insulin's effect is less than 12 hours in some dogs, leading to a period of hyperglycemia before the next scheduled dose.[1][9]	A blood glucose curve shows an appropriate initial drop and nadir, but glucose levels rise above the renal threshold well before the 12-hour mark.[9]
Rapid Insulin Metabolism	The subject metabolizes the insulin too quickly, resulting in a short duration of action.[9]	Similar to inadequate duration, this is identified by a blood glucose curve showing a premature return to hyperglycemia.[9]
Insulin Resistance	A concurrent condition is antagonizing the effects of insulin. This is a common cause of poor glycemic control. [5][7]	Persistently high blood glucose throughout the day despite high insulin doses (>1.5 U/kg). [6] Requires a comprehensive diagnostic workup to identify underlying causes.

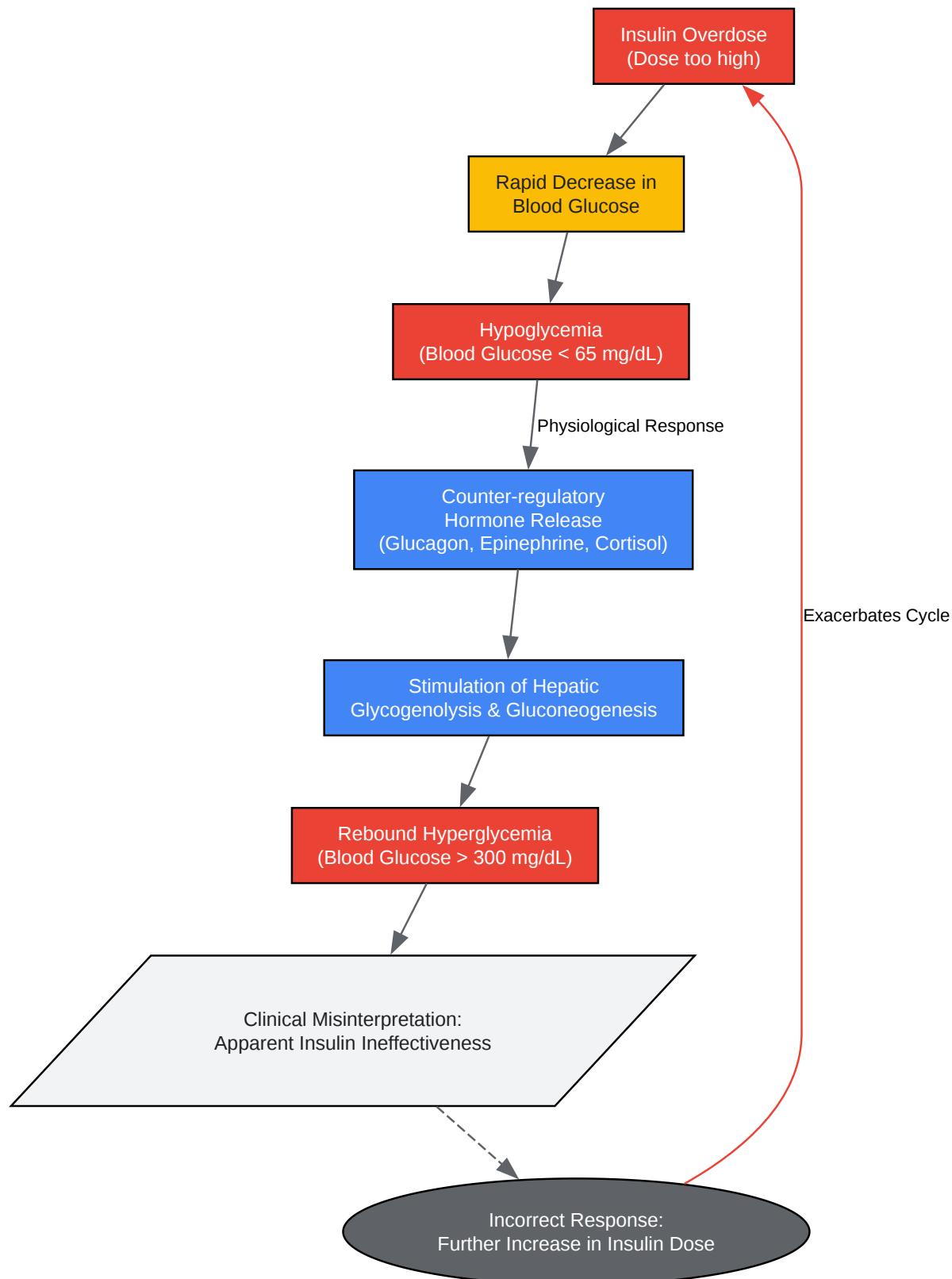
Concurrent Conditions Causing Insulin Resistance


Any concurrent disease, particularly those involving inflammation or hormonal imbalances, can cause insulin resistance.[7]

Underlying Cause	Mechanism / Notes	Primary Diagnostic Tests
Infection/Inflammation	Any infection (e.g., urinary tract, dental, skin) or inflammatory process (e.g., pancreatitis) can induce insulin resistance.[7][13] Urinary tract infections are common in diabetic dogs.[13]	Urinalysis and urine culture, dental examination, complete blood count (CBC), serum biochemistry panel.[9][13]
Endocrinopathies	Hyperadrenocorticism (Cushing's Disease): Excess cortisol is a potent insulin antagonist and a common cause of insulin resistance in dogs.[7][8] Diestrus: High progesterone levels during diestrus in intact female dogs cause severe insulin resistance.[19][20] Hypothyroidism: While less common, hypothyroidism can be associated with a poor response to insulin.[7][13]	ACTH stimulation test or low-dose dexamethasone suppression test.[19] Ovariectomy is recommended for all diabetic female dogs.[20] Thyroid panel (Total T4, free T4, TSH).[7]
Obesity	Obesity is known to cause a mild, reversible form of insulin resistance.[7][21]	Body condition scoring and weight assessment.
Dietary Factors	Inconsistent meal timing, volume, or composition can lead to unpredictable glycemic responses.[22][23] Diets high in simple carbohydrates can cause significant postprandial hyperglycemia.[22]	A thorough diet history is crucial. Diets with increased fiber and complex carbohydrates are often recommended to slow glucose absorption.[21][24]

Investigational Workflows and Protocols

Logical Troubleshooting Workflow


A systematic approach is critical to efficiently diagnose the cause of persistent hyperglycemia. The workflow should begin with the most common and easily correctable issues before proceeding to more complex diagnostics.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting persistent hyperglycemia in dogs.

The Somogyi Effect Pathway

This diagram illustrates the physiological cascade leading to rebound hyperglycemia.

[Click to download full resolution via product page](#)

Caption: The physiological pathway of the Somogyi effect.

Experimental Protocols

Protocol 1: Serial Blood Glucose Curve (BGC)

Objective: To evaluate insulin efficacy, determine the blood glucose nadir (lowest point), and assess the duration of insulin action over a 12-hour period.

Methodology:

- Preparation: The subject should be fed its normal meal at the usual time. Consistency in diet and timing is critical for an interpretable curve.[22][25]
- Baseline Sample: Collect the first blood sample immediately before feeding and administering the scheduled insulin dose.[25][26] This establishes the pre-insulin glucose level.
- Insulin Administration: Administer the prescribed **Lente** insulin dose immediately after the subject consumes its meal.[25]
- Serial Sampling: Collect subsequent blood samples every 2 hours for a total of 12 hours.[1][3][27] If blood glucose drops below 150 mg/dL, increase sampling frequency to every hour to accurately identify the nadir and avoid missing a hypoglycemic event.[3]
- Analysis: Measure blood glucose for each sample using a validated glucometer calibrated for canines.[28] Plot glucose concentration (mg/dL or mmol/L) against time (hours post-injection).
- Interpretation:
 - Efficacy: Does the blood glucose decrease after insulin administration?
 - Nadir: What is the lowest glucose value, and when does it occur? The ideal nadir is 80-150 mg/dL.[3]

- Duration: How long does the insulin keep the blood glucose below the renal threshold (approx. 180-220 mg/dL in dogs)?[3][4]

Protocol 2: Fructosamine Assay

Objective: To assess the average blood glucose concentration over the preceding 2-3 weeks, providing a more stable indicator of glycemic control than a single glucose measurement.[29][30][31]

Methodology:

- Principle: Fructosamine is formed through the non-enzymatic, irreversible glycation of serum proteins, primarily albumin.[30][31] The concentration of fructosamine in the blood is proportional to the average glucose concentration over the lifespan of these proteins (approx. 2-3 weeks).[29][31]
- Sample Collection: A single, non-fasted serum sample is required.[29][32] The measurement is not affected by acute stress-induced hyperglycemia, which can confound a single blood glucose reading.[29]
- Analysis: The assay is typically performed in a laboratory using a colorimetric method (e.g., nitroblue tetrazolium reduction).[30]
- Interpretation:
 - Reference Range: Varies by laboratory, but generally, values above 400-500 $\mu\text{mol/L}$ indicate poor glycemic control.[30][33]
 - Clinical Utility: Useful for differentiating persistent hyperglycemia from transient stress-related hyperglycemia and for monitoring long-term response to therapy adjustments.[31][33] However, it is an average and cannot identify transient hypoglycemic events or the Somogyi effect.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Canine Diabetes Mellitus | Veterian Key [veteriankey.com]
- 2. Update on insulin treatment for dogs and cats: insulin dosing pens and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zoetis [zoetisus.com]
- 4. vetsulin.com [vetsulin.com]
- 5. Insulin Resistance: Diagnosis and Management - WSAVA 2015 Congress - VIN [vin.com]
- 6. Diagnosis and management of insulin resistance in dogs and cats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vetmed.illinois.edu [vetmed.illinois.edu]
- 8. Troubleshooting Persistent Hyperglycemia in Treated Diabetics - WSAVA2008 - VIN [vin.com]
- 9. The Hard to Regulate Dog - Mar Vista Animal Medical Center [marvistavet.com]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 12. msd-animal-health.com [msd-animal-health.com]
- 13. dvm360.com [dvm360.com]
- 14. vetsulin.com [vetsulin.com]
- 15. dogabetix.com [dogabetix.com]
- 16. Canine and Feline Diabetes and the Somogyi Effect [thesprucepets.com]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. fourlakesvet.com [fourlakesvet.com]
- 19. shoppettest.com [shoppettest.com]
- 20. vetsulin.com [vetsulin.com]
- 21. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 22. improveinternational.com [improveinternational.com]
- 23. ava.com.au [ava.com.au]
- 24. Nutritional Management of Diabetes Mellitus | School of Veterinary Medicine [vetmed.ucdavis.edu]

- 25. minocquavets.com [minocquavets.com]
- 26. Monitoring Glucose Regulation in Dogs and Cats - Veterinary Partner - VIN [veterinarianpartner.vin.com]
- 27. joiipetcare.com [joiipetcare.com]
- 28. caninsulin.co.uk [caninsulin.co.uk]
- 29. FRUCTOSAMINE TESTING – Canine - Glencoe Animal Hospital [glencoeanimalhospital.com]
- 30. Fructosamine. A new parameter for diagnosis and metabolic control in diabetic dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. eclinpath.com [eclinpath.com]
- 32. Diabetes in Dogs - Testing and Monitoring | VCA Animal Hospitals [vcahospitals.com]
- 33. Techniques for Monitoring Diabetes Mellitus in Dogs and Cats - WSAVA 2003 Congress - VIN [vin.com]
- To cite this document: BenchChem. [Why is my dog's blood sugar high on Lente insulin?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1263539#why-is-my-dog-s-blood-sugar-high-on-lente-insulin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com